molecular formula C14H20N2O4 B12622801 1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl- CAS No. 912572-56-6

1,4-Benzenedicarboxamide, N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-

Cat. No.: B12622801
CAS No.: 912572-56-6
M. Wt: 280.32 g/mol
InChI Key: HEYYWUHUUDMLNZ-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes two hydroxyethyl groups and two dimethyl groups attached to a benzenedicarboxamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- typically involves the reaction of terephthaloyl chloride with N,N’-bis(2-hydroxyethyl)-N,N’-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

CAS No.

912572-56-6

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

1-N,4-N-bis(2-hydroxyethyl)-1-N,4-N-dimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H20N2O4/c1-15(7-9-17)13(19)11-3-5-12(6-4-11)14(20)16(2)8-10-18/h3-6,17-18H,7-10H2,1-2H3

InChI Key

HEYYWUHUUDMLNZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCO

Origin of Product

United States

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